5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide
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Overview
Description
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, which can be achieved through the reaction of hydroxylamine hydrochloride with a β-diketone under acidic conditions . The resulting isoxazole intermediate is then coupled with a quinoline derivative through an amide bond formation reaction, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxylated quinoline derivatives.
Substitution: Amino or thio-substituted isoxazole derivatives.
Scientific Research Applications
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-methylisoxazole-4-carboxamide: Lacks the quinoline moiety, resulting in different biological activities.
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide: Similar structure but without the methyl group, which may affect its reactivity and binding affinity.
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-4-carboxamide: Contains a pyrazole ring instead of an isoxazole ring, leading to different chemical properties and applications.
Uniqueness
The uniqueness of 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide lies in its combination of the isoxazole and quinoline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-8-11(7-15-20-8)14(19)16-10-3-4-12-9(6-10)2-5-13(18)17-12/h3-4,6-7H,2,5H2,1H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCKLGOOCHILQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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